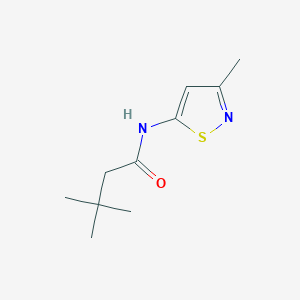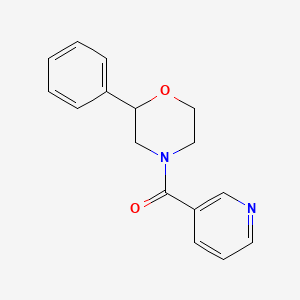
N-cyclopentyl-2-methoxy-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-methoxy-N-methylbenzamide, also known as CYCLOMETHYLPIPERAZINE (CMP), is a chemical compound that belongs to the class of piperazine derivatives. It is a synthetic compound that has been widely used in scientific research due to its unique properties.
Mécanisme D'action
N-cyclopentyl-2-methoxy-N-methylbenzamide acts as a selective antagonist for the serotonin 5-HT1A receptor and a partial agonist for the dopamine transporter. It also acts as a high-affinity ligand for the sigma-1 receptor. The binding of this compound to these receptors results in the modulation of their activity, which can have a wide range of effects on cellular function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific receptor it is binding to. The binding of this compound to the serotonin 5-HT1A receptor can result in the modulation of mood, appetite, and sleep. The binding of this compound to the dopamine transporter can result in the modulation of dopamine levels in the brain, which can have a wide range of effects on behavior and cognition. The binding of this compound to the sigma-1 receptor can result in the modulation of cellular stress responses, which can have implications for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopentyl-2-methoxy-N-methylbenzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in the lab, which makes it readily available for use in research. It has also been extensively studied, which means that there is a wealth of information available on its properties and mechanisms of action. However, there are also limitations to the use of this compound in lab experiments. It is a synthetic compound that may not accurately reflect the properties of naturally occurring compounds. Additionally, the effects of this compound may be complex and difficult to interpret, which can make it challenging to use in experiments.
Orientations Futures
There are several future directions for research on N-cyclopentyl-2-methoxy-N-methylbenzamide. One area of research is the study of its effects on cellular stress responses, which may have implications for the treatment of neurodegenerative diseases. Another area of research is the study of its effects on mood, appetite, and sleep, which may have implications for the treatment of psychiatric disorders. Additionally, further research is needed to better understand the complex mechanisms of action of this compound and its potential uses in scientific research.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-2-methoxy-N-methylbenzamide is a multi-step process that involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate compound is then reacted with N-methylpiperazine to form N-methyl-2-methoxybenzamide. The final step involves the reaction of N-methyl-2-methoxybenzamide with cyclopentylmagnesium bromide to form this compound.
Applications De Recherche Scientifique
N-cyclopentyl-2-methoxy-N-methylbenzamide has been widely used in scientific research due to its unique properties. It has been used as a ligand for the study of serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. It has also been used as a tool for the study of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. Additionally, this compound has been used as a tool for the study of the sigma-1 receptor, which is involved in the regulation of cellular stress responses.
Propriétés
IUPAC Name |
N-cyclopentyl-2-methoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-15(11-7-3-4-8-11)14(16)12-9-5-6-10-13(12)17-2/h5-6,9-11H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOUACJIQLJUPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
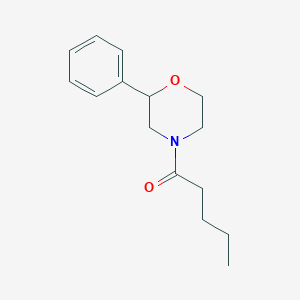
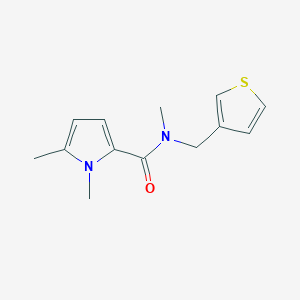
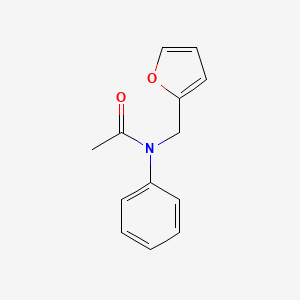
![2-[(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylcyclohexyl)propanamide](/img/structure/B7504481.png)
![3,3-Dimethyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B7504486.png)
![4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-phenylmorpholine](/img/structure/B7504496.png)
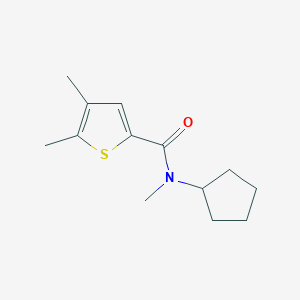
![2-[[5-(2,3-Dihydro-1,4-benzodioxin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B7504505.png)
![[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B7504513.png)
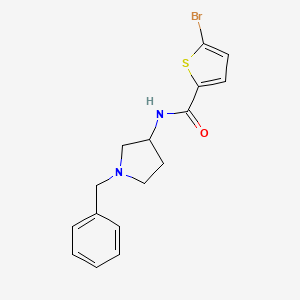
![Cyclopentyl-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7504523.png)
